N-(1H-indazol-6-yl)-1-methanesulfonylpiperidine-4-carboxamide
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Overview
Description
Indazole is a heterocyclic aromatic organic compound. This bicyclic molecule consists of a pyrazole ring fused to a benzene ring . It’s a core component of many biologically active compounds and has been the subject of significant research .
Synthesis Analysis
The synthesis of indazoles has been a subject of research for many years. Recent strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .
Molecular Structure Analysis
Indazole has a bicyclic structure, consisting of a benzene ring fused to a pyrazole ring. The pyrazole ring contains two nitrogen atoms .
Chemical Reactions Analysis
Indazole-containing compounds have been synthesized through various methods, including reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .
Physical And Chemical Properties Analysis
The physical and chemical properties of indazole-containing compounds can vary widely depending on the specific compound. For example, (1H-indazol-6-yl)methanamine, a compound containing the indazole moiety, has a molecular weight of 147.18 and is a solid at room temperature .
Scientific Research Applications
Medicinal Applications
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications. They are used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Phosphoinositide 3-Kinase δ Inhibitors
Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Synthetic Approaches
The compound’s indazole component is involved in various synthetic approaches. These include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Anticancer Activity
Indazole derivatives have shown anticancer activity. For instance, A549, K562, PC3, and Hep-G2 cells were treated with target compounds for 48 h in a range of concentrations (from 0.625 to 10 μM) and subjected to a proliferation assay using the MTT assay .
Chemical Research
The compound can be used in chemical research, particularly in the study of organoheterocyclic compounds .
Mechanism of Action
Safety and Hazards
The safety and hazards associated with indazole-containing compounds can vary widely depending on the specific compound. For example, (1H-indazol-6-yl)methanamine is associated with several hazard statements including H302, H312, H315, H319, H331, H335, indicating potential hazards if swallowed, in contact with skin, or if inhaled .
Future Directions
properties
IUPAC Name |
N-(1H-indazol-6-yl)-1-methylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3S/c1-22(20,21)18-6-4-10(5-7-18)14(19)16-12-3-2-11-9-15-17-13(11)8-12/h2-3,8-10H,4-7H2,1H3,(H,15,17)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPEDLDYNIYQMLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC3=C(C=C2)C=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-indazol-6-yl)-1-methanesulfonylpiperidine-4-carboxamide |
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